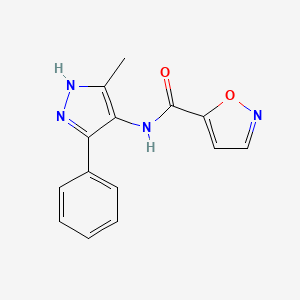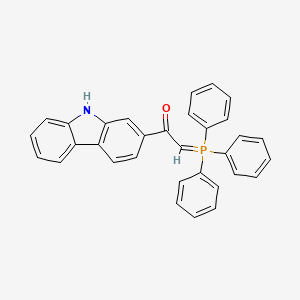
1-(9H-Carbazol-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a triphenylphosphoranylidene group via an ethanone bridge, making it a subject of study in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative, which can be achieved through various methods such as the Fischer indole synthesis or the Buchwald-Hartwig amination.
Formation of the Triphenylphosphoranylidene Group: The triphenylphosphoranylidene group is usually prepared by reacting triphenylphosphine with an appropriate halide under basic conditions.
Coupling Reaction: The final step involves coupling the carbazole derivative with the triphenylphosphoranylidene group using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-2,3-dione derivatives, while reduction may produce carbazole-2-yl-ethanol derivatives.
Aplicaciones Científicas De Investigación
1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(9H-Carbazol-2-yl)-2-(diphenylphosphoranylidene)ethanone
- 1-(9H-Carbazol-2-yl)-2-(phenylphosphoranylidene)ethanone
Comparison: 1-(9H-Carbazol-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct electronic and steric properties compared to its analogs
Propiedades
Número CAS |
88093-00-9 |
|---|---|
Fórmula molecular |
C32H24NOP |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
1-(9H-carbazol-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C32H24NOP/c34-32(24-20-21-29-28-18-10-11-19-30(28)33-31(29)22-24)23-35(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23,33H |
Clave InChI |
OJOOBJRKVROACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


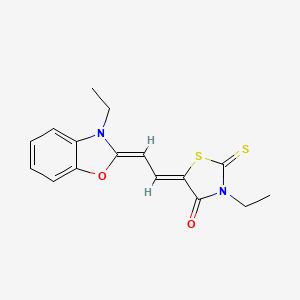

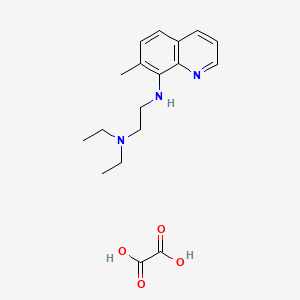
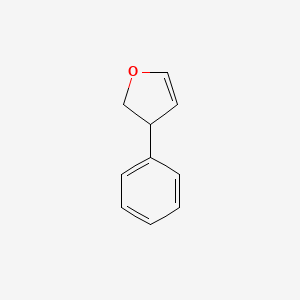
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
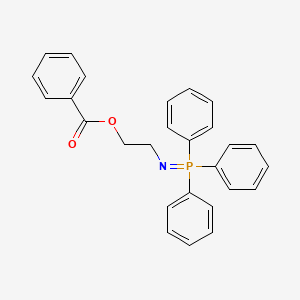
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
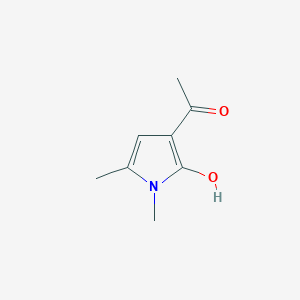

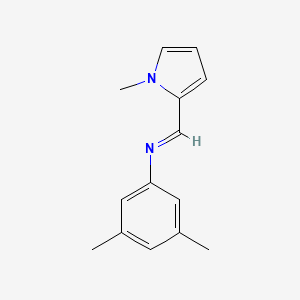
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
